1,4-Dimethylimidazole
Overview
Description
1,4-Dimethylimidazole is a compound with the molecular formula C5H8N2. It has a molecular weight of 96.1304 .
Synthesis Analysis
Imidazole synthesis involves various methods such as the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, synthesis from alpha halo-ketones, Marckwald synthesis, and synthesis from amino nitrile . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethylimidazole is available as a 2D Mol file or as a computed 3D SD file . The crystal structure of a similar compound, 1,2-dimethylimidazole, is monoclinic, with a = 8.2492 (6) Å, b = 7.2496 (5) Å, c = 9.2882 (7) Å, β = 99.214 (2)°, V = 548.30 (7) Å .
Physical And Chemical Properties Analysis
1,4-Dimethylimidazole has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 43.5±3.0 kJ/mol, and it has a flash point of 84.8±18.7 °C .
Scientific Research Applications
Photorearrangement Studies
Research has explored the photorearrangement of 1,4-dimethylimidazole, contributing to a better understanding of photochemical processes. Beak and Messer (1969) reported the photointerconversion of 1,4-dimethylimidazole and 1,2-dimethylimidazole, highlighting the pathways for the positional interchange of these compounds (Beak & Messer, 1969).
Metal Complex Extraction
Lenarcik, Kurdziel, and Czopek (1986) investigated the stability constants and structure of 1,4-dimethylimidazole complexes with various metals. This study provides insights into the extraction and structural properties of these metal complexes, useful in fields like solvent extraction and ion exchange (Lenarcik et al., 1986).
Synthesis and Reactivity of Imidazole Derivatives
Hossain et al. (2018) discussed the synthesis and reactivity of imidazole derivatives, including 1,4-dimethylimidazole. Their work combined experimental and computational approaches to understand the specific spectroscopic and reactive properties of these compounds, which is significant for various chemical synthesis and pharmaceutical applications (Hossain et al., 2018).
Dioxygen-Binding Copper Complexes
Sanyal, Karlin, Strange, and Blackburn (1993) conducted studies on copper complexes with 1,4-dimethylimidazole, contributing to the understanding of dioxygen binding and activation in copper complexes. This research is pivotal in the context of bioinorganic chemistry and the design of metalloenzymes (Sanyal et al., 1993).
UV-Curable Epoxide Resins
Chiang and Hsieh (2008) investigated the effects of tertiary amines, including 1,4-dimethylimidazole, on UV-curable epoxide resins. This study is relevant for materials science, particularly in the development of advanced opto-electronic applications (Chiang & Hsieh, 2008).
Radical Chain Homolytic Substitution Reactions
Pan et al. (2013) explored the radical chain homolytic substitution reactions involving N-heterocyclic carbene boranes and disulfides, with 1,4-dimethylimidazole being a key component. This research provides insights into organic synthesis and reaction mechanisms, particularly in the development of new synthetic methodologies (Pan et al., 2013)
Safety And Hazards
Future Directions
Imidazole compounds have a broad range of applications due to their chemical and biological properties. They are used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1,4-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHTXORQJNCSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212784 | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylimidazole | |
CAS RN |
6338-45-0 | |
Record name | 1,4-Dimethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIMETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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